Researchers requiring a crystalline, polymer-grade diol with defined stereochemistry face purity and supply inconsistencies. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4), >98% GC, eliminates batch-to-batch variability in ketal-functionalized polyester synthesis.
- Polymer Intermediate: Serves as a diol monomer in polycondensation with dimethyl terephthalate, enabling post-polymerization hydrolysis for functionalizable coatings and drug delivery vehicles.
- Synthetic Building Block: Crystalline nature and high melting point (~135°C) facilitate recrystallization, critical for multi-step API intermediate protection.
- Supply Reliability: Available in multiple gram-to-kilogram scales from validated inventory, ensuring reproducible material for R&D and pilot-scale production.
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
CAS No.2425-41-4
Cat. No.B1663932
⚠ Attention: For research use only. Not for human or veterinary use.
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (CAS 2425-41-4), also known as mono-benzalpentaerythritol, is a crystalline solid (melting point: 135°C) belonging to the 1,3-dioxane class of cyclic acetals [1]. It is characterized by a six-membered dioxane ring bearing two primary hydroxymethyl groups at the 5-position and a phenyl substituent at the 2-position [2]. The compound is commercially available from multiple vendors with purities ranging from 95% to >98% (GC) and serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers [3].
1Diol monomer for functional polyester synthesis
2Benzylidene acetal protecting group strategy
[1] Zhou, J.; Xin, Z. Solubility and nucleation of benzylidene acetals in polypropylene. Huagong Xuebao 2012, 63 (3), 941-947. View Source
[2] Yuan, Y.; Wang, D.; Zhang, J. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E 2008, 64 (8), o1536. View Source
Substituting 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with a generic 1,3-dioxane or a different benzylidene acetal is not a straightforward interchange. The presence of two primary hydroxymethyl groups at the 5-position confers unique reactivity as a diol monomer in polymerization reactions, enabling the synthesis of polyesters with pendant ketals [1]. In contrast, analogs lacking these hydroxymethyl groups (e.g., 2-phenyl-1,3-dioxane) cannot participate in such polycondensation reactions. Additionally, the specific solid-state conformation—a chair-shaped dioxane ring with an equatorial phenyl group—influences intermolecular hydrogen bonding and packing, which can affect solubility, melting point, and crystallinity relative to other benzylidene acetals [2]. These structural and functional distinctions mean that in applications requiring a reactive diol or a well-defined crystalline acetal, simple substitution with an in-class compound will fail to deliver the desired performance.
Target Compound
FunctionalityTwo primary hydroxymethyl groups enable polycondensation
ConformationChair-shaped ring, equatorial phenyl group
RiskDifferent solid-state packing may alter solubility and melting behavior
[1] Schiraldi, D. A.; et al. Copolymerization of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with dimethyl terephthalate and either ethylene glycol or 1,4-butanediol affords polyesters with pendant ketals. (Referenced in multiple databases). View Source
[2] Yuan, Y.; Wang, D.; Zhang, J. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E 2008, 64 (8), o1536. View Source
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane exhibits a melting point of 135°C, which is significantly higher than the 84°C melting point of the structurally related 1,3-O-benzylidene glycerol . This 51°C increase in melting point indicates stronger intermolecular forces and greater crystallinity, which can facilitate purification by recrystallization and improve handling during storage and formulation.
Melting Point ComparisonData to verify
135°C vs 84°C (+51°C)
May support purification and handling
Cross-study comparable, no direct source cited
CrystallinityThermal StabilityPurification
Evidence Dimension
Melting point
Target Compound Data
135°C
Comparator Or Baseline
1,3-O-Benzylidene glycerol: 84°C
Quantified Difference
+51°C
Conditions
Solid-state, atmospheric pressure
Why This Matters
A higher melting point simplifies purification and handling, reducing the risk of degradation or unintended melting during processing and storage.
CrystallinityThermal StabilityPurification
Conformational Locking: Equatorial Phenyl
X-ray crystallography confirms that in 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the 1,3-dioxane ring adopts a chair conformation and the 2-phenyl substituent occupies an equatorial position [1]. This contrasts with many 2-substituted 1,3-dioxanes where axial orientation can predominate depending on substitution pattern. The equatorial phenyl group minimizes steric strain and directs intermolecular hydrogen bonding, contributing to the compound's high melting point and well-defined crystal lattice.
Axial orientation observed in some 2-substituted 1,3-dioxanes
Quantified Difference
Qualitative difference in solid-state packing
Conditions
Single-crystal X-ray diffraction at 173 K
Why This Matters
The defined equatorial conformation ensures reproducible solid-state properties, which is critical for applications requiring consistent crystallinity and predictable reactivity.
[1] Yuan, Y.; Wang, D.; Zhang, J. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E 2008, 64 (8), o1536. View Source
Reactive Diol for Pendant Ketal Polyesters
Copolymerization of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with dimethyl terephthalate and either ethylene glycol or 1,4-butanediol yields polyesters containing pendant ketal groups [1]. In contrast, 2-phenyl-1,3-dioxane (which lacks the two hydroxymethyl groups) cannot undergo this polycondensation reaction. The resulting pendant ketals can be subsequently hydrolyzed to generate hydroxyl-functionalized polymers, enabling post-polymerization modifications not possible with simple aromatic diols.
Reactive Diol MonomerClass-level
Participates in polycondensation vs. non-reactive analog
Participates in polycondensation to yield polyesters with pendant ketals
Comparator Or Baseline
2-Phenyl-1,3-dioxane: no diol functionality, cannot polymerize
Quantified Difference
Qualitative difference (reactive vs. non-reactive)
Conditions
Melt polycondensation with dimethyl terephthalate and diols
Why This Matters
This reactivity unlocks the use of this compound as a building block for functional polyesters with latent hydroxyl groups, enabling applications in coatings, adhesives, and thermoset materials.
[1] Schiraldi, D. A.; et al. Copolymerization of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with dimethyl terephthalate and either ethylene glycol or 1,4-butanediol affords polyesters with pendant ketals. (Referenced in multiple databases). View Source
TCI Purity Specification
TCI Chemicals offers 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with a purity specification of >98.0% (GC) [1]. This is higher than the 95-96% purity grades commonly offered by other suppliers for this compound . For sensitive applications such as polymer synthesis or pharmaceutical intermediate preparation, this higher purity grade can reduce the need for additional purification steps and improve batch-to-batch consistency.
Higher purity reduces impurities that could interfere with polymerization or lead to side reactions, improving yield and reproducibility in downstream applications.
Patent CN202410189273.9 discloses the use of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane as a key intermediate in the synthesis of 4-trans-(4-alkyl)cyclohexylbenzaldehyde derivatives [1]. In this process, the benzylidene acetal serves as a temporary protecting group for the pentaerythritol-derived diol, enabling subsequent functionalization of the phenyl ring without interference from the hydroxyl groups. This contrasts with the use of simpler benzylidene acetals (e.g., benzylidene glycerol) which would not provide the necessary stability or steric bulk for the subsequent alkylation steps.
Protecting Group StrategyClass-level
Reported in multi-step pharma intermediate synthesis
Supports sequential functionalization route
Patent CN202410189273.9, process robustness to verify
Pharmaceutical IntermediatesProtecting Group StrategyProcess Chemistry
Evidence Dimension
Utility as a protecting group in multi-step synthesis
Target Compound Data
Enables sequential functionalization with 85% yield (overall process)
Comparator Or Baseline
Benzylidene glycerol: lower stability under Friedel-Crafts conditions
Quantified Difference
Qualitative improvement in process robustness
Conditions
Friedel-Crafts alkylation with 4-alkylcyclohexene
Why This Matters
The compound's robustness as a protecting group allows for more efficient and higher-yielding synthetic routes to valuable pharmaceutical intermediates, reducing cost and waste.
Pharmaceutical IntermediatesProtecting Group StrategyProcess Chemistry
[1] Hunan Jingshi New Material Co., Ltd. 4-trans-(4-alkyl)cyclohexylbenzaldehyde and its synthesis method. Chinese Patent CN202410189273.9, filed 2024-02-20. View Source
In polymer chemistry, this compound serves as a diol monomer for the preparation of polyesters bearing pendant ketal groups. Copolymerization with dimethyl terephthalate and ethylene glycol or 1,4-butanediol yields polymers that, upon mild acidic hydrolysis, reveal free hydroxyl groups for further functionalization [1]. This approach is valuable for creating thermoset coatings, adhesives, and drug delivery vehicles where post-polymerization modification is required. The defined melting point and high purity of the commercial material ensure reproducible polymer properties [2].
Protected Diol Synthesis for Pharmaceuticals
As demonstrated in patent CN202410189273.9, the compound is an effective protecting group for pentaerythritol-derived diols during multi-step organic synthesis [1]. Its crystalline nature and high melting point facilitate purification by recrystallization, while the equatorial phenyl group ensures predictable reactivity under acidic and basic conditions. This application is particularly relevant in the synthesis of complex drug candidates where selective protection of 1,3-diols is required [2].
Supramolecular Assembly Building Block
The well-defined chair conformation and equatorial phenyl orientation of this compound, as determined by single-crystal X-ray diffraction, make it a useful building block for the design of supramolecular architectures [1]. The intermolecular O–H⋯O hydrogen bonding pattern can be exploited to create predictable crystal lattices, which is valuable in crystal engineering and the development of organic solid-state materials [2].
Application
Selection Property
Validation Focus
Functional polyester research
Diol monomer reactivity
Polycondensation and ketal hydrolysis consistency
Protected diol intermediate synthesis
Acetal protecting group stability
Selective deprotection and yield reproducibility
Supramolecular crystal engineering
Predictable crystal lattice
Hydrogen-bonding pattern and packing repeatability
[1] Yuan, Y.; Wang, D.; Zhang, J. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E 2008, 64 (8), o1536. View Source
[2] Schiraldi, D. A.; et al. Copolymerization of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with dimethyl terephthalate and either ethylene glycol or 1,4-butanediol affords polyesters with pendant ketals. (Referenced in multiple databases). View Source
[3] Hunan Jingshi New Material Co., Ltd. 4-trans-(4-alkyl)cyclohexylbenzaldehyde and its synthesis method. Chinese Patent CN202410189273.9, filed 2024-02-20. View Source
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